molecular formula C23H16ClNO5 B12022465 Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate CAS No. 618443-45-1

Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate

Cat. No.: B12022465
CAS No.: 618443-45-1
M. Wt: 421.8 g/mol
InChI Key: QYXZAIYVHQDJBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, including Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate, involves several methodologies. One common approach is the I2-DMSO mediated multicomponent [3+2] annulation reaction. This metal-free process involves N–H/α-C (sp3)–H trifunctionalization of tetrahydroisoquinolines (THIQ) and C–C bond cleavage of cyclopropenone, providing a direct approach to obtain pyrrolo[2,1-a]isoquinoline derivatives with a quaternary carbon center .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-(2-chlorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

618443-45-1

Molecular Formula

C23H16ClNO5

Molecular Weight

421.8 g/mol

IUPAC Name

dimethyl 3-(2-chlorobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

InChI

InChI=1S/C23H16ClNO5/c1-29-22(27)17-18(23(28)30-2)20(21(26)15-9-5-6-10-16(15)24)25-12-11-13-7-3-4-8-14(13)19(17)25/h3-12H,1-2H3

InChI Key

QYXZAIYVHQDJBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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